1-Bromo-2-butoxycyclopentane

Lipophilicity Chromatographic retention Liquid-liquid extraction

1-Bromo-2-butoxycyclopentane (CAS 1247108-84-4) is a vicinal haloether of the cyclopentane class, bearing a bromine atom at the 1-position and an n-butoxy substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₉H₁₇BrO with a molecular weight of 221.13 g/mol.

Molecular Formula C9H17BrO
Molecular Weight 221.13 g/mol
Cat. No. B13629323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-butoxycyclopentane
Molecular FormulaC9H17BrO
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCCCCOC1CCCC1Br
InChIInChI=1S/C9H17BrO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3
InChIKeyPZIWVEWNSDVHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-butoxycyclopentane Procurement Guide: Core Identity and Comparator Landscape for Scientific Sourcing


1-Bromo-2-butoxycyclopentane (CAS 1247108-84-4) is a vicinal haloether of the cyclopentane class, bearing a bromine atom at the 1-position and an n-butoxy substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₉H₁₇BrO with a molecular weight of 221.13 g/mol . The compound is classified as a halogenated ether and serves primarily as a bifunctional synthetic intermediate, where the C–Br bond acts as an electrophilic leaving group and the ether oxygen provides a coordinating or directing handle [1]. Commercially, it is available in purity grades of 97% (AKSci) and 98% (LeYan) . Its closest structural analogs include 1-bromo-2-methoxycyclopentane (MW 179.05, LogP ~1.95), 1-bromo-2-ethoxycyclopentane (MW 193.08, LogP ~2.34), 1-bromo-2-propoxycyclopentane (MW 207.11), and 1-bromo-2-cyclobutoxycyclopentane (MW ~219.12). The butoxy chain introduces meaningful differentiation in lipophilicity, conformational flexibility, and volatility that can inform rational procurement decisions.

Why 1-Bromo-2-butoxycyclopentane Cannot Be Generically Substituted: Alkoxy Chain Length Dictates Physicochemical and Synthetic Behavior


Within the 1-bromo-2-alkoxycyclopentane series, increasing the O-alkyl chain length from methyl to n-butyl systematically raises the computed octanol–water partition coefficient (LogP) from approximately 1.95 (methoxy) to 2.34 (ethoxy) to an estimated >3.1 (butoxy), while the topological polar surface area remains constant at 9.23 Ų across all chain lengths . This lipophilicity shift directly impacts extraction efficiency, reversed-phase chromatographic retention, and partitioning in biphasic reaction systems. The number of rotatable bonds increases from 1 (methoxy) to 4 (butoxy), altering conformational entropy and potentially affecting diastereoselectivity in subsequent transformations . Furthermore, the commercial purity ceiling differs: the butoxy congener is stocked at 98% purity, whereas the methoxy and ethoxy analogs are typically supplied at 95% . These quantifiable differences mean that direct substitution without adjusting solvent systems, purification protocols, or stoichiometric calculations can lead to yield deviations and impurity profiles that are predictable but avoidable through informed selection.

Quantitative Differentiation Evidence for 1-Bromo-2-butoxycyclopentane: Head-to-Head Comparator Data for Informed Procurement


Lipophilicity (LogP) Differentiation: Butoxy vs. Ethoxy and Methoxy Congeners

The computed octanol–water partition coefficient (LogP) for 1-bromo-2-butoxycyclopentane is 3.12, as reported for the (1R,2R) stereoisomer . This represents a ΔLogP of +0.78 relative to 1-bromo-2-ethoxycyclopentane (LogP 2.34) and +1.17 relative to 1-bromo-2-methoxycyclopentane (LogP 1.95), while the topological polar surface area remains constant at 9.23 Ų across all three compounds . The increased lipophilicity translates to an approximately 6-fold higher octanol–water partitioning ratio per 0.78 LogP unit, directly affecting extraction recovery and reversed-phase HPLC retention times.

Lipophilicity Chromatographic retention Liquid-liquid extraction

Purity Specification Advantage: 98% Baseline vs. 95% for Shorter-Chain Analogs

1-Bromo-2-butoxycyclopentane is commercially stocked at 98% purity (LeYan, Product No. 1368423) , compared to 95% purity for 1-bromo-2-ethoxycyclopentane (LeYan, Product No. 2033366) and 95% for 1-bromo-2-propoxycyclopentane (LeYan, Product No. 1368719) . This 3-percentage-point purity differential corresponds to a maximum impurity burden of 2% for the butoxy compound versus 5% for the ethoxy and propoxy analogs—a 2.5-fold difference in potential contaminant load.

Purity specification Stoichiometric control Quality assurance

Rotatable Bond Count and Conformational Flexibility Across the Alkoxy Series

The n-butoxy substituent introduces 4 rotatable bonds (O–CH₂, CH₂–CH₂, CH₂–CH₂, CH₂–CH₃) compared to 2 rotatable bonds for the ethoxy analog and 1 for the methoxy analog . This increased conformational flexibility may influence diastereofacial selectivity in reactions at the adjacent C–Br center and can affect the entropy of crystallization for purification.

Conformational analysis Stereoselectivity Crystallization behavior

Stereochemically Defined (1R,2R) Isomer Availability with Documented Physicochemical Parameters

The (1R,2R) enantiomer of 1-bromo-2-butoxycyclopentane (CAS 77147-30-9) is documented with computed LogP of 3.12 and polar surface area of 9.23 Ų . This stereochemically defined form enables trans-selective functionalization, in contrast to bromocyclopentane (CAS 137-43-9), which is achiral and cannot provide stereochemical control in subsequent transformations [1].

Chiral building block Stereospecific synthesis Enantioselective reactions

Supply Continuity: Multi-Vendor Availability vs. Single-Source or Discontinued Analogs

1-Bromo-2-butoxycyclopentane is actively stocked by at least two independent vendors—AKSci (97% purity, product 4595ED) and LeYan (98% purity, product 1368423)—providing procurement redundancy . In contrast, several close analogs face supply constraints: 1-bromo-2-cyclobutoxycyclopentane is listed as discontinued at CymitQuimica , and the (1R,2R) stereoisomer (CAS 77147-30-9) currently has zero registered suppliers on Molbase , making the racemic butoxy compound the more reliably sourced option within this chemical space.

Supply chain resilience Vendor diversification Procurement risk management

Recommended Application Scenarios for 1-Bromo-2-butoxycyclopentane Based on Evidenced Differentiation


Preparative Chromatography and Liquid–Liquid Extraction Requiring High Organic-Phase Affinity

With a LogP of 3.12—approximately 0.78 units higher than its ethoxy analog—1-bromo-2-butoxycyclopentane partitions more efficiently into organic solvents such as ethyl acetate, dichloromethane, or hexane during aqueous workup . This property is advantageous in multistep syntheses where product isolation by extraction is a critical purification step and higher LogP reduces product loss to the aqueous phase.

Stoichiometry-Sensitive Transformations: Grignard Reagent Formation and Cross-Coupling

The 98% commercial purity specification reduces the maximum impurity load to 2%, versus 5% for the 95% ethoxy and propoxy analogs . For Grignard reagent generation from the C–Br bond, impurities containing acidic protons can quench the organomagnesium intermediate. The higher purity specification supports more predictable reagent stoichiometry and minimizes side reactions in subsequent Kumada, Negishi, or Suzuki–Miyaura couplings.

Stereochemical Probe Synthesis Utilizing Vicinal Bifunctionality

The trans-1-bromo-2-butoxy substitution pattern creates a vicinal haloether that can undergo sequential SN2 displacement at the bromine-bearing carbon followed by ether-directed transformations [1]. The 4 rotatable bonds of the butoxy chain may provide steric tuning that alters diastereomeric outcomes relative to the conformationally more rigid methoxy or ethoxy analogs, making this compound a useful probe for studying substrate-controlled stereoselectivity in cyclopentane systems.

Long-Term Research Programs Requiring Stable Multi-Vendor Supply

Unlike several close analogs that are discontinued or single-sourced, 1-bromo-2-butoxycyclopentane is actively supplied by at least two independent vendors (AKSci and LeYan) with documented purity specifications . This supply redundancy supports multi-year medicinal chemistry or agrochemical discovery campaigns where consistent intermediate availability is critical for SAR studies and scale-up planning.

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